2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a 2-methylpropyl group and an ethan-1-ol moiety, making it a valuable building block for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with ethanolamine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine intermediate can be reduced to form the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the final product, this compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Ethanolamine: A reagent used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures and functional groups.
Uniqueness
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-9(2)7-13-8-10(6-12-13)5-11-3-4-14/h6,8-9,11,14H,3-5,7H2,1-2H3 |
InChI Key |
BYXCMCXZSGDXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.